molecular formula C12H12O2 B14126117 3-Phenylcyclohexane-1,2-dione CAS No. 88974-64-5

3-Phenylcyclohexane-1,2-dione

Cat. No.: B14126117
CAS No.: 88974-64-5
M. Wt: 188.22 g/mol
InChI Key: BDMKUYDZUXXGJK-UHFFFAOYSA-N
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Description

3-Phenylcyclohexane-1,2-dione is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclohexane, where two adjacent carbon atoms are bonded to oxygen atoms, forming a diketone structure. The phenyl group attached to the cyclohexane ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclohexane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the diketone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Phenylcyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexane-1,2-dione involves its interaction with various molecular targets. The diketone structure allows it to participate in nucleophilic addition reactions, forming adducts with nucleophiles. The phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: Lacks the phenyl group, making it less reactive in certain reactions.

    3-Phenylcyclohexane-1,3-dione: Similar structure but with the diketone at different positions, leading to different reactivity and properties.

    Benzylcyclohexane-1,2-dione: Contains a benzyl group instead of a phenyl group, affecting its chemical behavior.

Uniqueness

3-Phenylcyclohexane-1,2-dione is unique due to the presence of both the phenyl group and the 1,2-dione structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

88974-64-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-phenylcyclohexane-1,2-dione

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

BDMKUYDZUXXGJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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